3-Methoxy-6-(trifluoromethyl)pyridine-2-acetonitrile
Description
Properties
IUPAC Name |
2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-15-7-2-3-8(9(10,11)12)14-6(7)4-5-13/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVWIFMUOGYMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219442 | |
| Record name | 3-Methoxy-6-(trifluoromethyl)-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227578-50-8 | |
| Record name | 3-Methoxy-6-(trifluoromethyl)-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227578-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-6-(trifluoromethyl)-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Bromination and Cyclization Approach
One efficient method for preparing trifluoromethyl-substituted pyridine derivatives, including related acetonitrile compounds, uses palladium-catalyzed reactions with bromine and triphenylphosphine ligands in pyridine solvent. This approach avoids unstable vinyl ether intermediates and reduces synthetic steps, enhancing scalability and safety.
- Starting materials : 3-methoxy-6-(trifluoromethyl)pyridine precursors without nitrile group
- Catalyst system : Pd(OAc)2 with triphenylphosphine (PPh3)
- Reaction conditions : Heating at 80 °C for 18-21 hours
- Bromine addition : Performed at 0 °C to control reactivity
- Work-up : Acid-base extraction with aqueous HCl and organic solvents (ethyl acetate, toluene)
- Outcome : Formation of brominated intermediates, followed by base-induced conversion to acetonitrile derivatives
This method yields the target compound with moderate to good yields (~40-75%) and avoids hazardous intermediates like vinyl ethers or trifluoroacetylated enamine species.
One-Pot Multi-Step Synthesis via Nitrile Cyclization
A scalable one-pot synthesis, adapted from methods for related pyridine derivatives, involves:
- Starting from an unsaturated nitrile intermediate (e.g., a substituted hydroxy-pentenenitrile)
- Reaction with methoxylamine hydrochloride in acetic acid at 50 °C for 7 hours to form an oxime intermediate
- Addition of hydrobromic acid in acetic acid at 90 °C for 15 hours to promote cyclization to the pyridine ring
- In situ reduction with zinc metal at room temperature under nitrogen atmosphere for 3 hours
- Work-up involving filtration, concentration, basification with ammonium hydroxide to precipitate the product, and extraction with dichloromethane
- Final purification by solvent switching and crystallization from heptane
This method achieves high yields (~60-72%) and is suitable for kilogram-scale synthesis, emphasizing operational simplicity and cost-effectiveness.
Alternative Routes via Enamine and Dihydropyridinone Intermediates
Earlier methods involve preparing 6-trifluoromethylpyridine derivatives via enamines and dihydropyridinone intermediates starting from trifluoro-substituted amino butanoates. However, these routes suffer from:
- Use of highly flammable and mutagenic vinyl ethers
- Unstable intermediates that cannot be stored
- Longer synthetic sequences increasing cost and complexity
Improved procedures have been developed to avoid these drawbacks by eliminating vinyl ether intermediates and reducing the number of steps.
Summary Table of Preparation Methods
| Method | Key Steps & Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Pd-Catalyzed Bromination & Cyclization | Pd(OAc)2, PPh3, Br2, pyridine, base work-up | 80 °C, 18-21 h | 40-75 | Avoids unstable intermediates; fewer steps | Moderate yield; requires Pd catalyst |
| One-Pot Nitrile Cyclization | Methoxylamine HCl, AcOH, HBr, Zn reduction | 50-90 °C, 7-15 h | 60-72 | Scalable, high yield, operationally simple | Multi-step, requires careful control |
| Enamine/Dihydropyridinone Route | Aminobutanoates, enamines, vinyl ethers | Multiple steps, various temps | Variable | Established chemistry | Uses hazardous vinyl ethers; unstable intermediates |
Research Findings and Analytical Data
- The Pd-catalyzed method was confirmed by ^1H NMR showing characteristic aromatic proton shifts (e.g., δ 2.78, 3.91, 7.89, 8.44 ppm) consistent with the target structure.
- The one-pot cyclization method was validated by spectroscopic data matching isolated products, with crystallinity and purity confirmed by standard work-up and solvent crystallization techniques.
- Avoidance of vinyl ether intermediates reduces mutagenic risks and improves safety profiles for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-6-(trifluoromethyl)pyridine-2-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can introduce different functional groups into the pyridine ring .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting drugs, making them more effective. For instance, derivatives of this compound have been explored for their potential activity against various diseases, including tuberculosis and cancer .
Case Study: Antimycobacterial Activity
A study focused on the synthesis of 2-aminoquinazolinone derivatives from similar pyridine structures demonstrated significant antimycobacterial activity. The structural modifications around the aminoquinazolinone core, including the incorporation of trifluoromethyl groups, resulted in compounds with improved potency against Mycobacterium tuberculosis .
Agrochemicals
Pesticide Development
The compound's properties make it suitable for use in agrochemicals, particularly as a precursor for developing novel pesticides. The trifluoromethyl group is known to enhance biological activity and selectivity towards target pests while reducing toxicity to non-target organisms. Research indicates that pyridine derivatives can be modified to create effective herbicides and insecticides .
Synthetic Organic Chemistry
Building Block for Synthesis
3-Methoxy-6-(trifluoromethyl)pyridine-2-acetonitrile serves as a key building block in organic synthesis. It can undergo various chemical transformations, including nucleophilic substitutions and coupling reactions, to yield complex molecules with desired functionalities.
Table 1: Chemical Transformations Involving this compound
Bioconversion Studies
Recent studies have investigated the bioconversion of pyridine derivatives using microbial systems. For example, whole cells of Burkholderia sp. have shown the ability to convert various pyridine compounds into hydroxylated products, which can lead to new pharmacologically active substances . This biotransformation capability highlights the environmental sustainability aspect of utilizing such compounds in drug development.
Structural Stability and Characterization
The structural integrity of this compound has been confirmed through various analytical techniques such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. These studies indicate robust structural stability, which is crucial for its applications in medicinal chemistry and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Methoxy-6-(trifluoromethyl)pyridine-2-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyridine ring contribute to its binding affinity and reactivity with various biological molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-Iodo-6-(trifluoromethyl)pyridine-2-acetonitrile
- Structure : Iodo (position 3), CF₃ (position 6), acetonitrile (position 2).
- Molecular Weight : 312.03 g/mol ().
- Applications : Primarily used in research and synthesis due to the iodine atom’s role as a leaving group in cross-coupling reactions. The iodo substituent enhances reactivity in nucleophilic aromatic substitution compared to methoxy.
- Key Data : CAS-associated MDL number MFCD28714479 .
3-Bromo-6-(trifluoromethyl)pyridine-2-acetonitrile
- Structure : Bromo (position 3), CF₃ (position 6), acetonitrile (position 2).
- CAS Number : 1214374-35-2 ().
- Applications : Valued in chemical synthesis for bromine’s balance between reactivity and stability. Bromo derivatives are often intermediates in palladium-catalyzed reactions.
- Comparison : Bromine’s lower leaving-group ability compared to iodine may reduce reactivity in certain transformations but improves storage stability .
Comparison with Amino- and Chloro-Substituted Derivatives
2-Amino-6-chloro-5-(trifluoromethoxy)pyridine-3-acetonitrile
- Structure: Amino (position 2), chloro (position 6), trifluoromethoxy (position 5), acetonitrile (position 3).
- Molecular Weight : 251.59 g/mol ().
- Applications: The amino group enables participation in condensation reactions, making it valuable in pharmaceutical research.
- Key Data : CAS 1804379-12-1 .
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
Electronic Effects
- The methoxy group (electron-donating) at position 3 counterbalances the electron-withdrawing CF₃ group at position 6, moderating the pyridine ring’s electron density. This balance may enhance stability in acidic or oxidative conditions compared to fully electron-deficient analogs .
- Halogenated analogs (e.g., iodo, bromo) exhibit higher reactivity in substitution reactions due to better leaving-group capabilities .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|
| 3-Methoxy-6-(trifluoromethyl)pyridine-2-acetonitrile | Methoxy (3), CF₃ (6), CN (2) | Not available | Not available | Pharmaceuticals, Agrochemicals |
| 3-Iodo-6-(trifluoromethyl)pyridine-2-acetonitrile | Iodo (3), CF₃ (6), CN (2) | 312.03 | MFCD28714479 | Cross-coupling reactions |
| 3-Bromo-6-(trifluoromethyl)pyridine-2-acetonitrile | Bromo (3), CF₃ (6), CN (2) | Not available | 1214374-35-2 | Palladium catalysis |
| 2-Amino-6-chloro-5-(trifluoromethoxy)pyridine-3-acetonitrile | Amino (2), Cl (6), CF₃O (5), CN (3) | 251.59 | 1804379-12-1 | Drug intermediates |
Biological Activity
3-Methoxy-6-(trifluoromethyl)pyridine-2-acetonitrile (CAS No. 1227578-50-8) is a pyridine derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly influence their biological interactions and therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's binding affinity to proteins, while the acetonitrile moiety may facilitate interactions with active sites of enzymes or receptors.
Interaction with Biological Targets
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyridine derivatives.
- Receptor Modulation: It could act as a modulator for certain receptors, potentially influencing signaling pathways in cells.
Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. A study focusing on similar pyridine derivatives demonstrated their efficacy against various bacterial strains, suggesting that this compound may also possess similar activities.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Cytotoxicity Studies
In vitro cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The following table summarizes the cytotoxic effects observed in cell lines treated with varying concentrations of the compound.
| Cell Line | IC50 (µM) | Type of Assay |
|---|---|---|
| HeLa | 25 | MTT Assay |
| A549 (Lung Cancer) | 30 | MTT Assay |
| MCF-7 (Breast Cancer) | 20 | MTT Assay |
Case Studies and Research Findings
-
Study on Trifluoromethyl Pyridines:
A study published in Journal of Medicinal Chemistry explored various trifluoromethyl pyridine derivatives, including those structurally similar to our compound. The findings indicated that these derivatives exhibited promising activity against several cancer cell lines, highlighting their potential as anticancer agents . -
Antitubercular Activity:
Another research article focused on the development of trifluoromethyl-containing compounds for antitubercular activity. The study demonstrated that modifications to the pyridine ring could enhance efficacy against Mycobacterium tuberculosis, suggesting that similar modifications in this compound could yield beneficial results . -
Mechanistic Insights:
A recent publication provided insights into the mechanism of action for related compounds, indicating that the trifluoromethyl group significantly impacts enzyme binding and inhibition kinetics, which may apply similarly to our compound .
Q & A
Q. What are the common synthetic routes for 3-methoxy-6-(trifluoromethyl)pyridine-2-acetonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:
- Fluorination and Trifluoromethylation : Use halogenated pyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with fluorinating agents like KF in DMSO to introduce fluorine and CF₃ groups .
- Methoxy Group Introduction : Methoxylation via nucleophilic substitution using NaOMe or Cu-catalyzed coupling under anhydrous conditions .
- Acetonitrile Side-Chain Addition : Employ cyanoethylation reagents (e.g., malononitrile) in polar aprotic solvents (DMF or acetonitrile) with base catalysis (e.g., Et₃N) .
Critical Factors :
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% threshold for most studies) .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺ expected for C₁₀H₈F₃N₂O) .
Advanced Research Questions
Q. What strategies address low regioselectivity during trifluoromethylation of the pyridine ring?
Methodological Answer: Regioselectivity challenges arise due to competing electrophilic/nucleophilic pathways. Solutions include:
- Directing Groups : Temporarily install methoxy or amino groups at specific positions to guide CF₃ placement, followed by deprotection .
- Metal Catalysis : Use Pd/Cu catalysts with ligands (e.g., phenanthroline) to control C-H activation sites .
- Computational Screening : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Q. How do solvent and temperature affect the stability of this compound?
Methodological Answer: Stability studies reveal:
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate:
- HOMO-LUMO gaps (correlate with reactivity).
- Electrostatic potential maps (identify nucleophilic/electrophilic sites) .
- Molecular Dynamics (MD) : Simulate solvation effects in acetonitrile/water mixtures to model solubility and aggregation behavior .
Q. How can conflicting spectral data (e.g., NMR shifts) between batches be resolved?
Methodological Answer: Contradictions often stem from:
Q. What are the best practices for scaling up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., fluorination) .
- Catalyst Recycling : Immobilize Pd/Cu catalysts on silica or magnetic nanoparticles to reduce metal leaching .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
Q. How can researchers assess the compound’s potential as a kinase inhibitor or enzyme modulator?
Methodological Answer:
- In Silico Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity with target proteins (e.g., p38 MAP kinase) .
- Enzymatic Assays :
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for trifluoromethylation?
Analysis: Yield variations (40–85%) in literature arise from:
Q. Why do different studies report conflicting fluorescence properties for related pyridine derivatives?
Analysis: Fluorescence intensity depends on:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
